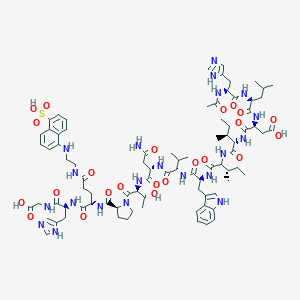
Ece substrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ece substrate is a compound involved in the biosynthesis of endothelins, which are potent vasoconstrictive peptides. Endothelins play a crucial role in various physiological processes, including vascular tone regulation, cell proliferation, and hormone production. The substrate is specifically hydrolyzed by endothelin converting enzyme to produce active endothelins, such as endothelin-1, endothelin-2, and endothelin-3 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of endothelin converting enzyme substrate involves the hydrolysis of precursor peptides, such as big endothelin-1, big endothelin-2, and big endothelin-3. The hydrolysis is catalyzed by endothelin converting enzyme, a zinc metalloprotease. The reaction conditions typically include an optimal pH of around 7.4 and the presence of specific cofactors .
Industrial Production Methods: Industrial production of endothelin converting enzyme substrate involves the use of recombinant DNA technology to produce large quantities of the precursor peptides. These peptides are then subjected to enzymatic hydrolysis using purified endothelin converting enzyme to yield the active substrate .
化学反応の分析
Types of Reactions: Ece substrate undergoes hydrolysis reactions catalyzed by endothelin converting enzyme. The enzyme cleaves specific peptide bonds within the precursor peptides to produce active endothelins .
Common Reagents and Conditions: The hydrolysis reactions require the presence of endothelin converting enzyme, zinc ions as cofactors, and an optimal pH of around 7.4. The reactions are typically carried out in buffered solutions to maintain the pH .
Major Products: The major products of the hydrolysis reactions are active endothelins, such as endothelin-1, endothelin-2, and endothelin-3. These active peptides have significant physiological effects, including vasoconstriction and cell proliferation .
科学的研究の応用
Ece substrate has numerous scientific research applications across various fields:
Chemistry: In chemistry, the substrate is used to study the enzymatic mechanisms of endothelin converting enzyme and to develop inhibitors that can modulate the enzyme’s activity .
Biology: In biology, the substrate is used to investigate the role of endothelins in cellular processes, such as cell proliferation, differentiation, and apoptosis. It is also used to study the signaling pathways activated by endothelins .
Medicine: In medicine, the substrate is used to develop therapeutic agents for conditions associated with endothelin dysregulation, such as hypertension, pulmonary arterial hypertension, and heart failure. It is also used in diagnostic assays to measure endothelin levels in biological samples .
Industry: In the pharmaceutical industry, the substrate is used in the development of drugs targeting the endothelin pathway. It is also used in the production of endothelin receptor antagonists and endothelin converting enzyme inhibitors .
作用機序
The mechanism of action of endothelin converting enzyme substrate involves its hydrolysis by endothelin converting enzyme. The enzyme cleaves specific peptide bonds within the substrate to produce active endothelins. These active peptides then bind to endothelin receptors on target cells, triggering a cascade of intracellular signaling events that lead to various physiological effects, such as vasoconstriction, cell proliferation, and hormone secretion .
類似化合物との比較
- Big endothelin-1
- Big endothelin-2
- Big endothelin-3
Comparison: Ece substrate is unique in its specific cleavage by endothelin converting enzyme to produce active endothelins. While similar compounds, such as big endothelin-1, big endothelin-2, and big endothelin-3, also serve as substrates for the enzyme, they differ in their amino acid sequences and the specific peptide bonds cleaved by the enzyme . This specificity allows for the production of distinct endothelin isoforms with unique physiological effects.
特性
CAS番号 |
133752-35-9 |
|---|---|
分子式 |
C84H117N21O23S |
分子量 |
1821 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H117N21O23S/c1-11-44(7)70(103-83(124)71(45(8)12-2)102-79(120)62(35-67(110)111)98-75(116)57(30-42(3)4)96-76(117)60(94-47(10)107)33-50-38-87-41-93-50)82(123)99-58(31-48-36-90-54-21-14-13-18-51(48)54)77(118)101-69(43(5)6)81(122)100-61(34-65(85)108)78(119)104-72(46(9)106)84(125)105-29-17-23-63(105)80(121)95-56(74(115)97-59(32-49-37-86-40-92-49)73(114)91-39-68(112)113)25-26-66(109)89-28-27-88-55-22-15-20-53-52(55)19-16-24-64(53)129(126,127)128/h13-16,18-22,24,36-38,40-46,56-63,69-72,88,90,106H,11-12,17,23,25-35,39H2,1-10H3,(H2,85,108)(H,86,92)(H,87,93)(H,89,109)(H,91,114)(H,94,107)(H,95,121)(H,96,117)(H,97,115)(H,98,116)(H,99,123)(H,100,122)(H,101,118)(H,102,120)(H,103,124)(H,104,119)(H,110,111)(H,112,113)(H,126,127,128)/t44-,45-,46+,56-,57-,58-,59-,60-,61-,62-,63-,69-,70?,71-,72-/m0/s1 |
InChIキー |
CJTNQOINDCUPHE-FZONESBBSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NC([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)N[C@@H](CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |
配列 |
HLDIIWVNTPXHG |
同義語 |
ECE substrate endothelin converting enzyme substrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















